![molecular formula C12H18ClN3O2 B2681260 2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide CAS No. 2411195-39-4](/img/structure/B2681260.png)
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "CP-31398" and is a small molecule inhibitor that has been shown to have promising effects in various studies.
Mechanism of Action
The mechanism of action of CP-31398 is not fully understood, but it is believed to involve the inhibition of the p53-MDM2 interaction. This interaction plays a crucial role in regulating the activity of the p53 tumor suppressor protein, which is involved in cell cycle regulation and apoptosis. By inhibiting the p53-MDM2 interaction, CP-31398 can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, CP-31398 has been shown to have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation. CP-31398 has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
Advantages and Limitations for Lab Experiments
CP-31398 has several advantages and limitations for lab experiments. Its small molecular weight and solubility in water make it easy to administer to cells and animals. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer research. However, CP-31398 has limited stability in solution, and its synthesis is a complex process that requires specialized equipment and skilled chemists.
Future Directions
CP-31398 has several future directions for scientific research. It has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Future studies could focus on optimizing the synthesis of CP-31398 to improve its stability and yield. Additionally, further studies could investigate the mechanism of action of CP-31398 and its potential interactions with other proteins and pathways. Finally, future studies could investigate the potential side effects of CP-31398 and its safety for use in humans.
Conclusion:
In conclusion, CP-31398 is a promising small molecule inhibitor that has potential applications in scientific research. Its ability to induce apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cardiac function makes it a promising candidate for the treatment of various diseases. However, its limited stability in solution and complex synthesis process are limitations that must be addressed in future studies. Overall, CP-31398 has significant potential for advancing scientific research and improving human health.
Synthesis Methods
The synthesis of CP-31398 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 2-(1-methylpyrazol-4-yl)oxirane, which is then reacted with 2-chloro-N-(propan-2-yl)acetamide to obtain the final product. The synthesis of CP-31398 is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
CP-31398 has been extensively studied for its potential applications in scientific research. It has been shown to have promising effects in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. CP-31398 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders. Additionally, CP-31398 has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.
properties
IUPAC Name |
2-chloro-N-[[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(13)11(17)14-8-12(4-3-5-18-12)10-6-15-16(2)7-10/h6-7,9H,3-5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPIOLBVRVMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCCO1)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
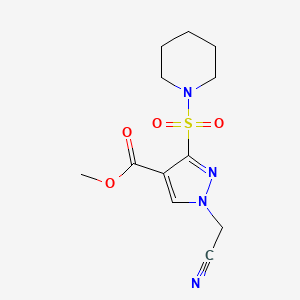
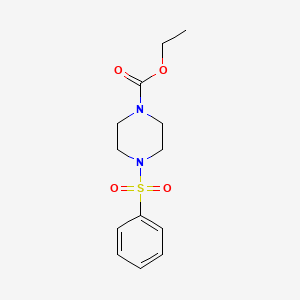
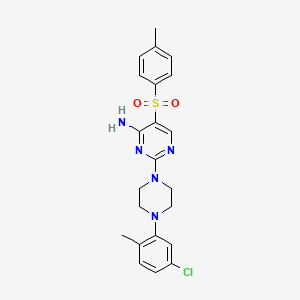
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)
![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)
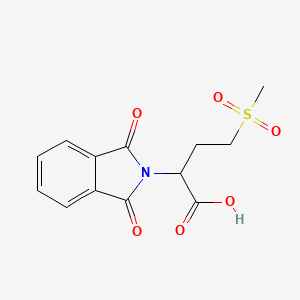
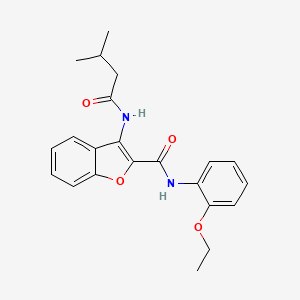
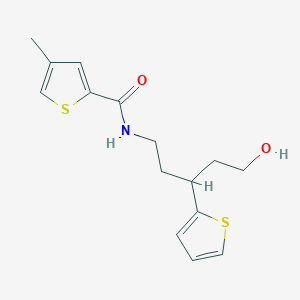
![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
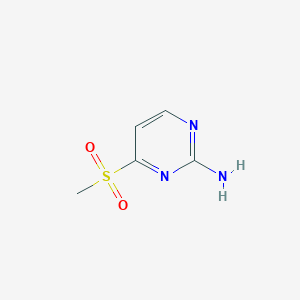
![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)